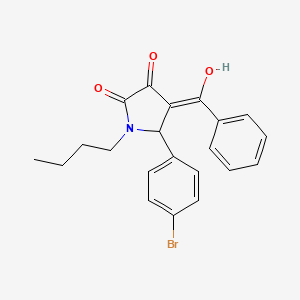![molecular formula C17H21FN4O B5315465 [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)
[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol is a novel chemical compound that has gained significant interest in scientific research. It has been found to exhibit potent biological activity and has potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol is not fully understood, but it is believed to exert its biological activity by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and receptors in cells, which can lead to a variety of biological effects such as inhibition of cell growth, inhibition of inflammatory cytokine production, and protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol has been found to exhibit potent biological activity in vitro. It has been found to inhibit the growth of cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. However, its effects in vivo are not yet fully understood, and further research is needed to determine its potential use in therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol has several advantages for lab experiments. It is a novel chemical compound that has not been extensively studied, which makes it an interesting target for research. It has also been found to exhibit potent biological activity in vitro, which makes it a promising candidate for further study. However, its limitations include its potential toxicity and lack of information on its effects in vivo, which may hinder its potential use in therapeutic applications.
Direcciones Futuras
There are several future directions for the study of [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol. One direction is to further investigate its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines in vitro. Additionally, further research is needed to determine its potential use as a neuroprotective agent and its effects in vivo. Overall, [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol is a promising chemical compound that has potential applications in various fields and warrants further investigation.
Métodos De Síntesis
The synthesis of [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 4-aminopyrimidine-2-carboxylic acid with 3-fluorobenzyl bromide in the presence of a base to yield 4-(3-fluorobenzyl)pyrimidine-2-carboxylic acid. This intermediate is then reacted with piperidine in the presence of a coupling agent to yield 4-(3-fluorobenzyl)piperidine-2-carboxylic acid. The final step involves the reduction of the carboxylic acid group to yield [1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol.
Aplicaciones Científicas De Investigación
[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol has been found to exhibit potent biological activity and has potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines in vitro. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress in vitro.
Propiedades
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c18-14-3-1-2-13(10-14)11-17(12-23)5-8-22(9-6-17)16-20-7-4-15(19)21-16/h1-4,7,10,23H,5-6,8-9,11-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKSGXVESINFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)F)CO)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-bromo-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5315401.png)
![1-allyl-4-[(5-bromo-2-thienyl)carbonyl]piperazine](/img/structure/B5315404.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5315411.png)
![3-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5315413.png)
![(7R,8aS)-7-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5315419.png)
![5-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315422.png)
![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)
![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)

![2-bromo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315472.png)
![4-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5315473.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5315474.png)
![2-(2-furyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5315477.png)